molecular formula C13H22Cl2N2O B3003273 (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride CAS No. 1461706-01-3

(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride

Cat. No.: B3003273
CAS No.: 1461706-01-3
M. Wt: 293.23
InChI Key: XORIVFJSEKSSBM-UHFFFAOYSA-N
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Description

(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride: is a chemical compound with the molecular formula C13H20N2O2HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Scientific Research Applications

Chemistry: (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various piperidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound to investigate the biological activity of piperidine-based drugs.

Medicine: The compound has potential applications in medicinal chemistry. It is used in the development of new therapeutic agents, particularly those targeting the central nervous system. Its derivatives have shown promise as potential treatments for neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the synthesis of advanced materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride typically involves the reaction of 4-benzylpiperidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

    Starting Material: 4-Benzylpiperidine is reacted with formaldehyde in the presence of a reducing agent to form (4-Amino-1-benzylpiperidin-4-yl)methanol.

    Hydrochloride Formation: The resulting product is then treated with hydrogen chloride gas to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors in the central nervous system, modulating their activity. It may also inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    4-Amino-1-benzylpiperidine: A closely related compound with similar chemical properties.

    4-Benzylpiperidine: Another related compound used in similar applications.

    1-Benzyl-4-piperidone: A ketone derivative of piperidine with different reactivity.

Uniqueness: (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This dual functionality allows for a wide range of chemical modifications and applications. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

(4-amino-1-benzylpiperidin-4-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORIVFJSEKSSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)N)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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